

GR122222X: A Technical Guide to a Potent DNA Gyrase B Inhibitor

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Compound of Interest

Compound Name: **GR122222X**

Cat. No.: **B1672114**

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Abstract

GR122222X is a potent, peptide-based inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. Structurally related to the cyclothialidine class of antibiotics, **GR122222X** exerts its antibacterial effect by targeting the N-terminal domain of the DNA gyrase B (GyrB) subunit, thereby inhibiting its ATPase activity. This competitive inhibition of ATP binding prevents the supercoiling of DNA, a critical process for bacterial cell viability. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to **GR122222X**, serving as a technical resource for researchers in antibacterial drug discovery and development.

Chemical Structure and Properties

While a definitive IUPAC name and SMILES string for **GR122222X** are not readily available in public databases, its fundamental chemical properties have been characterized.

Property	Value	Reference
CAS Number	161161-54-2	[1]
Molecular Formula	C26H35N5O11S2	[1]
Molecular Weight	657.71 g/mol	[1]
Description	A peptide-based cyclothialidine analog.	[2]

Mechanism of Action

GR122222X is a highly specific and potent inhibitor of the supercoiling activity of bacterial DNA gyrase^{[1][3][4]}. Its mechanism of action involves the following key steps:

- Binding to GyrB: **GR122222X** binds stoichiometrically to the N-terminal fragment of the DNA gyrase B (GyrB) subunit^{[1][3]}.
- Competitive Inhibition of ATPase Activity: The binding of **GR122222X** to GyrB occurs at a site that overlaps with the ATP-binding pocket^[2]. This results in the competitive inhibition of the ATPase activity of GyrB, preventing the hydrolysis of ATP that is necessary for the DNA supercoiling reaction^{[1][2][3]}.
- Inhibition of DNA Supercoiling: By blocking the ATPase function of GyrB, **GR122222X** effectively halts the DNA supercoiling process catalyzed by the DNA gyrase complex.

The mode of action of **GR122222X** is similar, though not identical, to that of coumarin antibiotics such as novobiocin, which also target the GyrB subunit^{[1][3]}.

Quantitative Data: Inhibitory Activity

The inhibitory potency of **GR122222X** against DNA gyrase has been quantified, although specific IC₅₀ values from primary literature are not consistently reported in readily accessible sources. The primary literature describing the mode of action of **GR122222X** should be consulted for detailed inhibitory concentrations^[1]. For context, other inhibitors of DNA gyrase exhibit a wide range of IC₅₀ values depending on the specific compound and the assay conditions^{[5][6][7][8][9]}.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of DNA gyrase inhibitors like **GR122222X**.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like **GR122222X**.

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (GyrA and GyrB subunits), and the appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)[1][10].
- Inhibitor Addition: Add varying concentrations of **GR122222X** or a control inhibitor to the reaction mixtures.
- Initiation of Reaction: Initiate the supercoiling reaction by the addition of ATP.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) [3][10].
- Termination of Reaction: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
- Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel[1].
- Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of supercoiling is determined by the migration of the plasmid DNA, with supercoiled DNA migrating faster than relaxed DNA. The intensity of the bands can be quantified using densitometry to determine the extent of inhibition.

DNA Gyrase ATPase Inhibition Assay

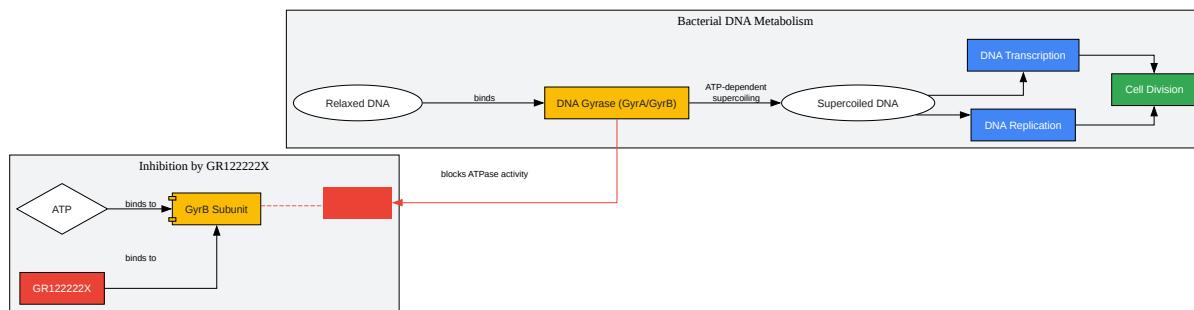
This assay quantifies the inhibition of the ATPase activity of the GyrB subunit.

Methodology:

- Reaction Setup: Prepare a reaction mixture containing the purified N-terminal fragment of the GyrB subunit, the assay buffer (similar to the supercoiling assay buffer), and varying concentrations of **GR122222X**.
- Reaction Initiation: Start the reaction by adding ATP.
- Incubation: Incubate the reaction at 37°C for a specific time.
- Measurement of ATP Hydrolysis: The amount of ATP hydrolyzed is determined by measuring the amount of inorganic phosphate (Pi) released. This is typically done using a colorimetric method, such as the malachite green assay, where the formation of a colored complex is proportional to the amount of Pi[11].
- Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Impact of **GR122222X** on DNA Metabolism



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Caption: Mechanism of **GR122222X** action on DNA gyrase and downstream processes.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay



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Caption: Workflow for assessing DNA gyrase inhibition via a supercoiling assay.

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